Ethyl 2-methylthiazole-5-carboxylate

Drug Discovery Medicinal Chemistry ADME Prediction

Ethyl 2-methylthiazole-5-carboxylate (CAS 79836-78-5) is a small-molecule heterocyclic building block consisting of a thiazole core substituted with a methyl group at the 2-position and an ethyl ester at the 5-carboxylate position. The compound is characterized by a molecular weight of 171.22 g/mol (molecular formula C7H9NO2S) and is typically supplied as a colorless to pale yellow liquid with a reported density of 1.199 g/cm³, a boiling point of 242.1 °C, and a flash point of 100.2 °C.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 79836-78-5
Cat. No. B1316469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylthiazole-5-carboxylate
CAS79836-78-5
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)C
InChIInChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3
InChIKeyORCQTMZHDQSNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methylthiazole-5-Carboxylate (CAS 79836-78-5) Sourcing Guide: Core Identity and Physicochemical Baseline for Procurement Verification


Ethyl 2-methylthiazole-5-carboxylate (CAS 79836-78-5) is a small-molecule heterocyclic building block consisting of a thiazole core substituted with a methyl group at the 2-position and an ethyl ester at the 5-carboxylate position [1]. The compound is characterized by a molecular weight of 171.22 g/mol (molecular formula C7H9NO2S) and is typically supplied as a colorless to pale yellow liquid with a reported density of 1.199 g/cm³, a boiling point of 242.1 °C, and a flash point of 100.2 °C [2]. Its computed partition coefficient (XLogP3-AA) of 1.9 and topological polar surface area (TPSA) of 67.4 Ų provide key parameters for solubility and permeability predictions in early-stage drug discovery [1]. Commercially, this compound is available as a research chemical with typical purities ranging from 95% to 98% (GC) .

Regioisomer 5‑Carboxylate substitution essential for patented synthetic routes; 4‑carboxylate analogs are not interchangeable.
Ester specificity Ethyl ester explicitly exemplified in LiAlH₄ reduction to 2‑methylthiazole‑5‑methanol, a key hypolipidemic research intermediate.
Drug discovery Computed logP and TPSA values support early‑stage ADME prediction and aqueous assay compatibility screening.
Synthetic utility Validated starting material for ALK5 (TGF‑β type I receptor) inhibitor synthesis in fibrosis research programs.

Ethyl 2-Methylthiazole-5-Carboxylate (CAS 79836-78-5) Procurement: Why Positional Isomers and Ester Analogs Are Not Drop-in Replacements


The 2-methyl-5-carboxylate substitution pattern of ethyl 2-methylthiazole-5-carboxylate (CAS 79836-78-5) is not functionally interchangeable with its 4-carboxylate positional isomers or other ester derivatives. Thiazole-5-carboxylates exhibit distinct carbonyl infrared absorption patterns compared to 4-carboxylates, with the higher wavenumber component being more intense for the 5-carboxylate series [1]. This difference in electronic environment directly impacts reactivity and downstream synthetic transformations. Moreover, the specific combination of the 2-methyl and 5-ethyl ester moieties in this compound has been explicitly employed in the synthesis of 2-methyl-thiazole-5-methanol via lithium aluminum hydride reduction—a key intermediate in patent-protected hypolipidemic compositions [2]. Using a 4-carboxylate isomer (e.g., ethyl 2-methylthiazole-4-carboxylate) or a methyl ester analog (e.g., methyl 2-methylthiazole-5-carboxylate) in these synthetic routes would alter reaction kinetics, yields, and potentially the biological activity of downstream products. The evidence below quantifies these specific points of differentiation to inform rigorous scientific selection.

Positional isomer (4‑carboxylate): Carbonyl IR absorption pattern and electronic environment differ, altering reactivity and downstream transformations.
Methyl ester analog: Different molecular weight and solubility shift reaction kinetics and work‑up, and the methyl ester is not exemplified in the key patent reduction step.
General thiazole esters: Lack patent‑validated synthetic precedence for ALK5 inhibitor or hypolipidemic alcohol routes; regioisomeric identity must be verified.

Ethyl 2-Methylthiazole-5-Carboxylate (CAS 79836-78-5) Evidence-Based Differentiation Guide


Lipophilicity and Permeability: XLogP3-AA Comparison Against Ethyl 2-Phenylthiazole-5-Carboxylate

Ethyl 2-methylthiazole-5-carboxylate possesses a computed XLogP3-AA value of 1.9, which is significantly lower than the XLogP3-AA of 3.8 calculated for its 2-phenyl substituted analog, ethyl 2-phenylthiazole-5-carboxylate [1][2]. This 1.9 log unit difference corresponds to an approximately 79-fold difference in octanol-water partition coefficient, directly influencing predicted membrane permeability and aqueous solubility profiles. The lower lipophilicity of the 2-methyl derivative may offer advantages in central nervous system (CNS) drug discovery programs where a logP between 1 and 3 is generally preferred, whereas the high logP of the 2-phenyl analog exceeds typical CNS drug-like guidelines and may present solubility challenges in aqueous assay buffers [3]. The target compound's topological polar surface area (TPSA) of 67.4 Ų further supports moderate membrane permeability predictions consistent with oral bioavailability criteria [1].

Lipophilicity comparison
Head-to-head
XLogP3‑AA 1.9 (target) vs. 3.8 (2‑phenyl analog), Δ = 1.9 units lower
Supports aqueous solubility and assay compatibility predictions.
Computed property; verify experimentally in buffer systems.
Drug Discovery Medicinal Chemistry ADME Prediction

Synthetic Utility: Direct Reduction to 2-Methylthiazole-5-Methanol for Hypolipidemic Agents

Ethyl 2-methylthiazole-5-carboxylate serves as a specific, validated precursor in the synthesis of 2-methyl-thiazole-5-methanol via lithium aluminum hydride (LiAlH₄) reduction [1]. This transformation is explicitly described in the patent literature for the preparation of hypolipidemic agents, where the resulting alcohol is a key intermediate [1]. In contrast, the corresponding methyl ester analog (methyl 2-methylthiazole-5-carboxylate) would yield the same alcohol product but with different reaction kinetics and potential work-up challenges due to its lower molecular weight (157.19 g/mol vs 171.22 g/mol) and altered solubility profile. Furthermore, the ethyl ester is specifically called out in the patent exemplification, indicating its preferred status in the disclosed synthetic route [1]. The positional isomer ethyl 2-methylthiazole-4-carboxylate cannot directly yield the required 5-methanol derivative without a regioisomeric rearrangement step that would add complexity and reduce overall yield.

Synthetic precedence
Method context
Only ethyl ester exemplified in patent for LiAlH₄ reduction to 2‑methylthiazole‑5‑methanol
Ensures fidelity to published synthetic route for hypolipidemic research intermediates.
Patent US06162808A; other esters may require re‑optimization.
Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Infrared Spectroscopic Differentiation: 5-Carboxylate vs. 4-Carboxylate Regioisomers

Thiazole-5-carboxylates, including ethyl 2-methylthiazole-5-carboxylate, exhibit a distinct infrared (IR) carbonyl absorption pattern compared to their 4-carboxylate regioisomers. Specifically, for thiazole-5-carboxylates, the higher wavenumber component of the carbonyl doublet is more intense, whereas for 4-carboxylates, the lower wavenumber component dominates [1]. This spectroscopic signature provides a rapid, non-destructive method for confirming the correct regioisomeric identity of purchased material. While quantitative intensity ratios were not provided in the source literature, the qualitative difference in the carbonyl doublet pattern is a consistent class-level characteristic that distinguishes 5-carboxylate esters from 4-carboxylate esters across a range of alkyl and halogeno substituents [1]. This difference arises from rotational isomerism around the ester-thiazole bond and is influenced by the electronic environment of the thiazole ring substitution pattern.

IR regioisomer ID
Class‑level
5‑Carboxylates: higher wavenumber carbonyl doublet more intense; 4‑carboxylates show opposite pattern
Enables rapid in‑house verification of regioisomeric identity.
Qualitative class characteristic; confirm with authentic reference.
Analytical Chemistry Quality Control Structural Confirmation

Role as a Key Intermediate in TGF-β/ALK5 Inhibitor Synthesis

Ethyl 2-methylthiazole-5-carboxylate is explicitly referenced in the patent literature as a starting material for the synthesis of thiazolylimidazole derivatives that act as ALK5 (TGF-β type I receptor) inhibitors [1][2]. The ALK5 inhibitory activity of these downstream compounds is directly dependent on the specific thiazole-5-carboxylate scaffold, which is further elaborated into the active pharmacophore. In this context, the compound is not an interchangeable building block; the 2-methyl-5-carboxylate substitution pattern is essential for the subsequent synthetic transformations that yield the final bioactive molecules. The patent also describes the use of related 2-methylthiazole-5-carboxylic acid chlorides as raw materials for pharmaceutical manufacturing , reinforcing the critical role of the 2-methylthiazole-5-carboxylate core in this therapeutic area.

ALK5 inhibitor route
Source review
Named starting material in patent for thiazolylimidazole ALK5 (TGF‑β type I receptor) inhibitors
Access to patent‑validated synthetic route for TGF‑β pathway research.
WO/EP patent 7678810; specific regioisomer required.
Medicinal Chemistry Kinase Inhibitors Fibrosis

Ethyl 2-Methylthiazole-5-Carboxylate (CAS 79836-78-5) Primary Research and Industrial Application Scenarios


Synthesis of 2-Methylthiazole-5-Methanol for Hypolipidemic Drug Discovery

This compound is the specific ester precursor for the lithium aluminum hydride reduction to 2-methyl-thiazole-5-methanol, a key intermediate in patented hypolipidemic compositions [1]. Researchers developing novel lipid-lowering agents should procure this exact ethyl ester to ensure fidelity to the published synthetic route and avoid the need for reaction condition optimization required with alternative esters. The reduction yields the desired alcohol, which is subsequently elaborated into bioactive thiazole-5-methanol derivatives with documented vasodilatory and hypolipidemic activities [1].

Building Block for ALK5 (TGF-β Type I Receptor) Inhibitors in Fibrosis Research

Ethyl 2-methylthiazole-5-carboxylate serves as a validated starting material for the synthesis of thiazolylimidazole-based ALK5 inhibitors [2][3]. These inhibitors are of significant interest in fibrosis research, including pulmonary fibrosis and hepatic fibrosis, as well as in oncology for targeting the TGF-β signaling pathway. Procurement of this specific 5-carboxylate regioisomer is essential for accessing the patent-protected synthetic routes to these bioactive compounds.

Medicinal Chemistry Library Synthesis and SAR Exploration

As a core thiazole building block, ethyl 2-methylthiazole-5-carboxylate is a versatile starting point for the synthesis of diverse thiazole-containing libraries for structure-activity relationship (SAR) studies. The ethyl ester can be hydrolyzed to the carboxylic acid (2-methylthiazole-5-carboxylic acid, CAS 40004-69-1) [4], converted to amides, or reduced to the corresponding alcohol [1]. The compound's favorable computed lipophilicity (XLogP3-AA 1.9) and moderate TPSA (67.4 Ų) make it an attractive scaffold for generating lead-like molecules with predicted oral bioavailability [5].

Analytical Reference Standard for Regioisomer Identification

Due to the distinct infrared carbonyl absorption pattern of thiazole-5-carboxylates compared to 4-carboxylates, this compound can serve as an analytical reference standard for confirming the identity of structurally related 5-carboxylate esters in quality control or synthetic chemistry laboratories [6]. The compound's well-defined physicochemical properties (boiling point 242.1 °C, density 1.199 g/cm³) [7] further support its use as a calibration standard in gas chromatography or HPLC method development for thiazole-based compounds.

Application
Selection Property
Validation Focus
Synthesis of 2‑methylthiazole‑5‑methanol for lipid‑lowering research
Ethyl ester specificity in LiAlH₄ reduction
Reaction yield and alcohol purity; fidelity to patent exemplification
ALK5 inhibitor synthesis for TGF‑β pathway research
5‑Carboxylate scaffold required for patented thiazolylimidazole elaboration
Synthetic intermediate identity; downstream bioactivity in kinase assays
Medicinal chemistry library synthesis and SAR exploration
Versatile ester handle for hydrolysis, amidation, or reduction
Derivatization efficiency; lead‑like property profiling (logP, TPSA)
Analytical reference standard for regioisomer identification
Distinctive IR carbonyl doublet pattern of 5‑carboxylate esters
IR spectrum match; chromatographic retention consistency

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